2-Amino-5-(2-(5-nitro-2-furyl)vinyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential antimicrobial properties. This compound is characterized by the presence of a nitrofuran moiety and a thiadiazole ring, which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-nitrofuran-2-carbaldehyde and thiosemicarbazide.
Formation of Intermediate: These starting materials are reacted in refluxing ethanol under acidic conditions to yield 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide.
Cyclization: The intermediate undergoes oxidative cyclization to form 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine has been extensively studied for its antimicrobial properties. It has shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Helicobacter pylori .
Mechanism of Action
The antimicrobial activity of 5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine is primarily attributed to its ability to interfere with bacterial cell wall synthesis and protein function. The nitrofuran moiety generates reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to bacterial DNA and proteins . The thiadiazole ring further enhances its binding affinity to bacterial enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coating.
Uniqueness
5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine stands out due to its dual functional groups (nitrofuran and thiadiazole), which provide a synergistic effect in antimicrobial activity. This dual functionality enhances its efficacy against resistant bacterial strains compared to other nitrofuran derivatives .
Properties
CAS No. |
1020-76-4 |
---|---|
Molecular Formula |
C8H6N4O3S |
Molecular Weight |
238.23 g/mol |
IUPAC Name |
5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H6N4O3S/c9-8-11-10-6(16-8)3-1-5-2-4-7(15-5)12(13)14/h1-4H,(H2,9,11)/b3-1+ |
InChI Key |
MGNMUKBSXWSYGL-HNQUOIGGSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=NN=C(S2)N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.